molecular formula C10H12O2 B1218065 1'-Hydroxyestragole CAS No. 51410-44-7

1'-Hydroxyestragole

Cat. No.: B1218065
CAS No.: 51410-44-7
M. Wt: 164.2 g/mol
InChI Key: RUPMSBPCFQDMAY-UHFFFAOYSA-N
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Description

1’-Hydroxyestragole is a metabolite of estragole, a naturally occurring compound found in various herbs and spices such as basil, fennel, and tarragon. Estragole is known for its sweet, anise-like aroma and is used as a flavoring agent in the food industry. 1’-Hydroxyestragole is of particular interest due to its role as a proximate carcinogenic metabolite of estragole, meaning it is a direct precursor to compounds that can cause cancer in certain conditions .

Mechanism of Action

The mechanism of action for 1’-Hydroxyestragole involves its metabolism by the liver to form several epoxide compounds . 1’-Hydroxyestragole is further conjugated with sulfate to form a sulfuric acid ester compound that readily binds to DNA and is responsible for most, if not all, of estragole’s hepatocellular carcinogenicity in mice .

Safety and Hazards

1’-Hydroxyestragole is harmful if swallowed and may cause an allergic skin reaction . It is suspected of causing genetic defects and is also suspected of causing cancer . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Future research on 1’-Hydroxyestragole could focus on further exploring the reaction mechanism of conversion of estragole to the hydroxylated metabolite . Additionally, the effect of co-exposure to estragole and (mixtures of) different flavonoids on the bioactivation in vivo could be investigated .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1’-Hydroxyestragole can be synthesized through the hydroxylation of estragole. This process typically involves the use of cytochrome P450 enzymes, which catalyze the addition of a hydroxyl group to the allyl side chain of estragole. The reaction conditions often include the presence of oxygen and a suitable cofactor, such as NADPH .

Industrial Production Methods: While there is limited information on the large-scale industrial production of 1’-Hydroxyestragole, it is generally produced in research settings through enzymatic reactions. The scalability of this process is a subject of ongoing research, particularly in the context of understanding its metabolic pathways and potential health impacts .

Properties

IUPAC Name

1-(4-methoxyphenyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h3-7,10-11H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPMSBPCFQDMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020723
Record name 1'-Hydroxyestragole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51410-44-7
Record name 1′-Hydroxyestragole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51410-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1'-Hydroxyestragole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1'-Hydroxyestragole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxyphenyl)prop-2-en-1-ol
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Synthesis routes and methods I

Procedure details

Instead of the cinnamyl bromide, the chloride may also be used. Illustrative of its preparation is the following procedure: To the Grignard reagent, prepared from 2.25 g of magnesium, 9.75 g of vinyl bromide and 50 ml of tetrahydrofuran, the solution of 10.2 g of 4-methoxybenzaldehyde in 75 ml of diethyl ether is added dropwise while stirring under nitrogen and cooling with ice. The mixture is stirred for 2 hours at room temperature, again cooled, and 12 ml of saturated aqueous ammonium chloride are added dropwise. The resulting suspension is filtered, the filtrate dried and evaporated, to yield the 4-methoxy-α-vinylbenzyl alcohol.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.25 g
Type
reactant
Reaction Step Three
Quantity
9.75 g
Type
reactant
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Quantity
50 mL
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solvent
Reaction Step Three
Quantity
10.2 g
Type
reactant
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Quantity
75 mL
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solvent
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Quantity
12 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of p-anisaldehyde (1.54 ml) in tetrahydrofuran (20 ml) at −10° C. under argon was added dropwise vinyl magnesium bromide (1 M in THF, 12.5 ml). The solution was stirred overnight at room temperature and quenched by addition of saturated aqueous ammonium chloride (20 ml). The organic phase was separated, dried over sodium sulfate and concentrated in vacuo. The residue was purified by column chromatography (SiO2, ethyl acetate:cyclohexan 7:3) to give 1.05 g of the desired product as a colorless oil (51%) which was characterized by its mass and NMR spectra.
Quantity
1.54 mL
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
51%

Synthesis routes and methods III

Procedure details

p-anisaldehyde (136 mg) was mixed with THF (4 ml) and further mixed with vinylmagnesium bromide (1 N solution) (4 mL), followed by stirring for 12 hours to obtain the title compound (195 mg).
Quantity
136 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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